REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[C:6]([OH:13])=[CH:5][CH:4]=1.F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH2:33])=[C:28]([C:40]([O:42][CH3:43])=[O:41])[CH:27]=1.[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N+:21]([O-:23])=[O:22])=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:12]=1.[CH3:24][O:25][C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH:33][C:6]([NH:44][C:45]2[S:46][CH:47]=[CH:48][N:49]=2)=[O:13])=[C:28]([C:40]([O:42][CH3:43])=[O:41])[CH:27]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(C(=O)OC)=C1)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(OC2=C(N)C=CC=C2)C=C1)C(=O)OC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(OC2=C(N)C=CC=C2)C=C1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 52% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |